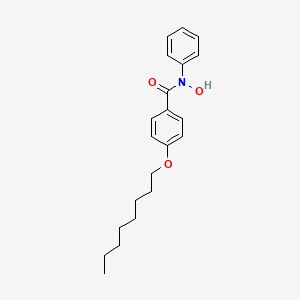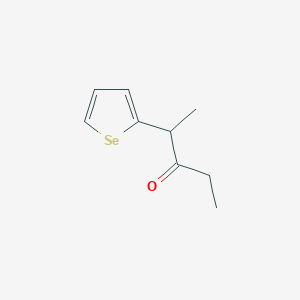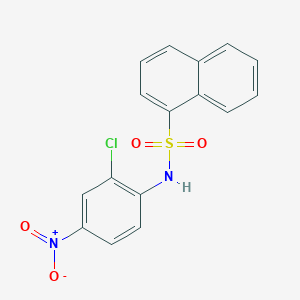
N-(2-Chloro-4-nitrophenyl)naphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloro-4-nitrophenyl)naphthalene-1-sulfonamide is a chemical compound with the molecular formula C16H11ClN2O4S It is characterized by the presence of a naphthalene ring, a sulfonamide group, and a chloronitrophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-nitrophenyl)naphthalene-1-sulfonamide typically involves the reaction of 2-chloro-4-nitroaniline with naphthalene-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chloro-4-nitrophenyl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide, and bases like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride in acidic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of N-(2-substituted-4-nitrophenyl)naphthalene-1-sulfonamide derivatives.
Reduction: Formation of N-(2-chloro-4-aminophenyl)naphthalene-1-sulfonamide.
Oxidation: Formation of naphthalene-1-sulfonic acid derivatives.
Applications De Recherche Scientifique
N-(2-Chloro-4-nitrophenyl)naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2-Chloro-4-nitrophenyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The presence of the nitro and sulfonamide groups allows for strong interactions with the target molecules, leading to effective inhibition. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
N-(2-Chloro-4-nitrophenyl)naphthalene-1-sulfonamide can be compared with other similar compounds, such as:
N-(2-Chloro-4-nitrophenyl)benzenesulfonamide: Similar structure but with a benzene ring instead of a naphthalene ring.
N-(2-Chloro-4-nitrophenyl)thiophene-2-sulfonamide: Contains a thiophene ring instead of a naphthalene ring.
N-(2-Chloro-4-nitrophenyl)pyridine-3-sulfonamide: Contains a pyridine ring instead of a naphthalene ring.
The uniqueness of this compound lies in its naphthalene ring, which provides additional stability and potential for π-π interactions, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
106691-56-9 |
|---|---|
Formule moléculaire |
C16H11ClN2O4S |
Poids moléculaire |
362.8 g/mol |
Nom IUPAC |
N-(2-chloro-4-nitrophenyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H11ClN2O4S/c17-14-10-12(19(20)21)8-9-15(14)18-24(22,23)16-7-3-5-11-4-1-2-6-13(11)16/h1-10,18H |
Clé InChI |
JXBSMFXVBQZEJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Hydroxy-2-methyl-2-[4-(phenylsulfanyl)phenyl]-2H-pyran-3(6H)-one](/img/structure/B14331543.png)
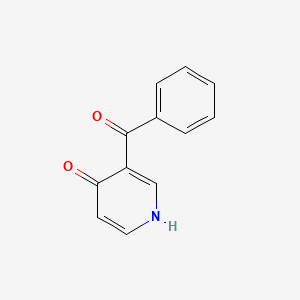

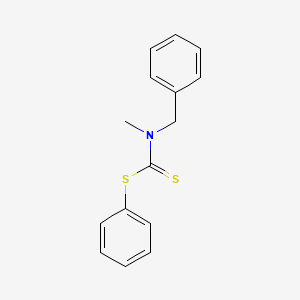
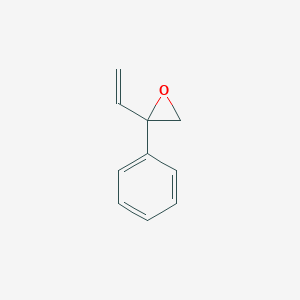
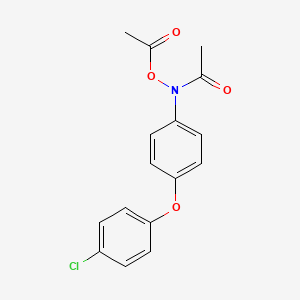
![2,2,4,4,6,6,8-Heptamethyl-8-[3-(2,2,3,3-tetrafluoropropoxy)propyl]-1,3,5,7,2,4,6,8-tetroxatetrasilocane](/img/structure/B14331587.png)

![N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide](/img/structure/B14331595.png)
![6-[(Oxan-2-yl)oxy]hex-2-enal](/img/structure/B14331602.png)
